(E)-1-isopropyl-3-((isopropylimino)(phenyl)methyl)-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione
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Description
(E)-1-isopropyl-3-((isopropylimino)(phenyl)methyl)-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dithione is a useful research compound. Its molecular formula is C22H24N4S2 and its molecular weight is 408.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a triazine ring, which is a feature found in various biologically active compounds. Triazine derivatives have been studied for their potential antiviral, antibacterial, and anticancer activities . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to downstream effects. The presence of the isopropyl and phenyl groups could influence how the compound interacts with its target .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Related compounds such as quinazolines and quinazolinones have been found to affect various pathways, including those involved in inflammation and cancer .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the cellular processes the enzyme is involved in .
Properties
IUPAC Name |
6-phenyl-3-(C-phenyl-N-propan-2-ylcarbonimidoyl)-1-propan-2-yl-1,3,5-triazine-2,4-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4S2/c1-15(2)23-19(17-11-7-5-8-12-17)26-21(27)24-20(18-13-9-6-10-14-18)25(16(3)4)22(26)28/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWCIMLYBZZBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)N2C(=S)N=C(N(C2=S)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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